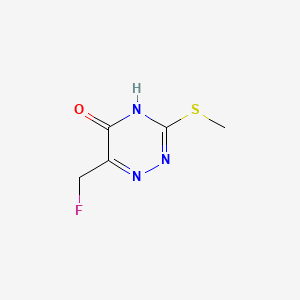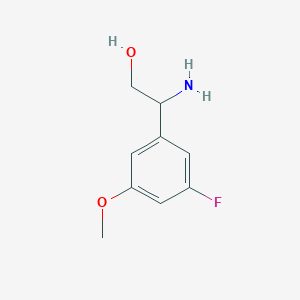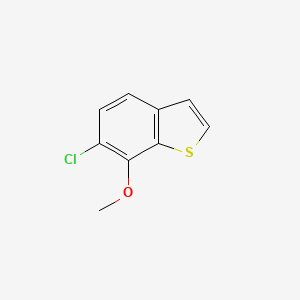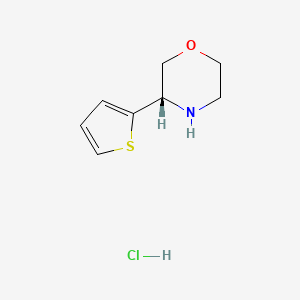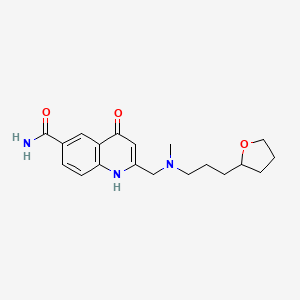
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of 2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the tetrahydrofuran and amino groups. Reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-((Methyl(3-(tetrahydrofuran-2-yl)propyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide include other quinoline derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
Quinoline derivatives: These compounds have a similar core structure but different substituents.
Tetrahydrofuran-containing compounds: These compounds feature the tetrahydrofuran ring but differ in other parts of their structure.
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[[methyl-[3-(oxolan-2-yl)propyl]amino]methyl]-4-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-22(8-2-4-15-5-3-9-25-15)12-14-11-18(23)16-10-13(19(20)24)6-7-17(16)21-14/h6-7,10-11,15H,2-5,8-9,12H2,1H3,(H2,20,24)(H,21,23) |
InChI Key |
RMDNYNDYNGWLLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC1CCCO1)CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)

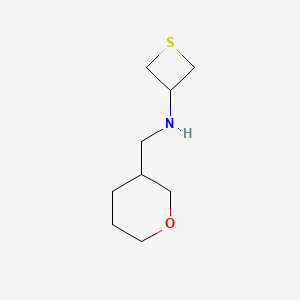
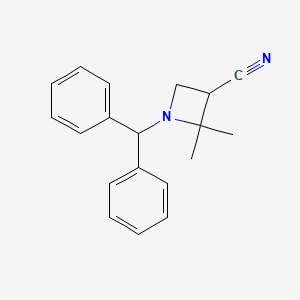
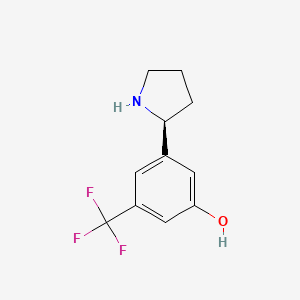

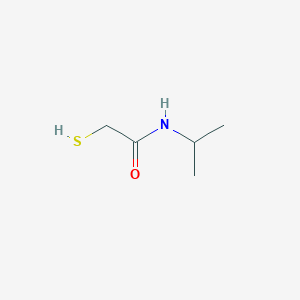
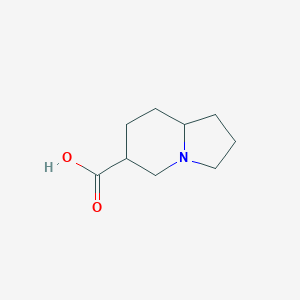
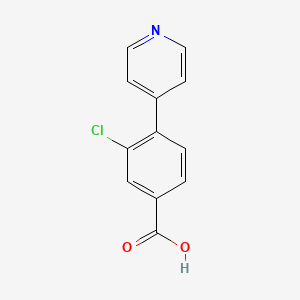
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
